molecular formula C9H8FNO2 B12851323 4-Cyclopropyl-5-fluoronicotinic acid

4-Cyclopropyl-5-fluoronicotinic acid

Cat. No.: B12851323
M. Wt: 181.16 g/mol
InChI Key: MAQUAGGBVIHNJB-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Carboxylic Acids as Key Scaffolds in Organic and Medicinal Chemistry

Pyridine carboxylic acids, isomers of which include nicotinic acid (pyridine-3-carboxylic acid), picolinic acid, and isonicotinic acid, represent a cornerstone of heterocyclic chemistry. nih.govrsc.org These scaffolds are prevalent in a vast array of pharmaceuticals and bioactive compounds. Their utility stems from the pyridine ring's aromatic nature and the presence of a nitrogen atom, which can participate in hydrogen bonding and act as a basic center. The carboxylic acid group adds polarity and can coordinate with metal ions, a feature often exploited in the design of enzyme inhibitors. nih.gov The versatility of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the electronic and steric properties of molecules to optimize their biological activity and selectivity. nih.gov Consequently, pyridine carboxylic acid derivatives have been integral to the development of drugs for a wide range of conditions, including tuberculosis, cancer, diabetes, and neurodegenerative diseases. nih.govnih.gov

Strategic Importance of Fluorine and Cyclopropyl (B3062369) Moieties in Molecular Design and Function

The incorporation of fluorine and cyclopropyl groups into organic molecules is a widely employed strategy in modern medicinal chemistry to enhance a compound's pharmacological profile.

Fluorine: The introduction of fluorine atoms can profoundly alter a molecule's properties. Due to its high electronegativity, fluorine can modulate the acidity (pKa) of nearby functional groups and influence molecular conformation. Its small size allows it to often substitute a hydrogen atom with minimal steric disruption. A key advantage of fluorination is the increased metabolic stability of the compound; the carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by enzymes like cytochrome P450. This can lead to improved bioavailability and a longer duration of action. Furthermore, fluorine can enhance a molecule's binding affinity to its biological target.

Cyclopropyl Group: The cyclopropyl ring is a three-membered carbocycle that imparts significant conformational rigidity to a molecule. This restriction can be advantageous for several reasons. It can help to lock the molecule in a bioactive conformation, leading to more favorable binding with a target receptor and enhanced potency. The cyclopropyl group can also serve as a bioisostere for other groups, such as a double bond or a gem-dimethyl group. Its unique electronic properties, with enhanced π-character in its C-C bonds, can also influence a molecule's reactivity and interactions. Similar to fluorine, the cyclopropyl moiety can also contribute to increased metabolic stability by protecting adjacent chemical bonds from enzymatic degradation.

Positioning of 4-Cyclopropyl-5-fluoronicotinic Acid as a Subject of Academic Inquiry

This compound emerges as a compound of significant academic interest due to the convergence of these three influential chemical motifs: the pyridine carboxylic acid core, a fluorine substituent, and a cyclopropyl group. The specific arrangement of these groups on the nicotinic acid scaffold suggests a deliberate design to harness their combined benefits.

While specific research on this compound is not extensively documented in publicly available literature, its structure strongly suggests its potential as a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. The strategic combination of a proven pharmacophore (nicotinic acid) with two powerful modifying groups (fluorine and cyclopropyl) makes it a compelling subject for further investigation. Researchers would likely explore its synthesis, reactivity, and its utility as an intermediate in the creation of novel compounds with potentially enhanced biological activities.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC9H8FNO2
Molecular Weight181.16 g/mol
IUPAC Name4-cyclopropyl-5-fluoropyridine-3-carboxylic acid
Canonical SMILESC1CC1C2=C(C=NC=C2C(=O)O)F
InChI KeyNot available
CAS NumberNot available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

4-cyclopropyl-5-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C9H8FNO2/c10-7-4-11-3-6(9(12)13)8(7)5-1-2-5/h3-5H,1-2H2,(H,12,13)

InChI Key

MAQUAGGBVIHNJB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=NC=C2C(=O)O)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Cyclopropyl 5 Fluoronicotinic Acid

Retrosynthetic Analysis and Strategic Disconnections for 4-Cyclopropyl-5-fluoronicotinic Acid

A retrosynthetic analysis of this compound logically deconstructs the molecule into simpler, more readily available starting materials. The primary strategic disconnections involve cleaving the carbon-carbon bond between the cyclopropyl (B3062369) group and the pyridine (B92270) ring, and the bonds forming the heterocyclic core itself.

The most direct disconnection breaks the bond at the C-4 position of the pyridine ring, leading to two key synthons: a 4-halopyridine derivative (such as 4-chloro- or 4-bromo-5-fluoronicotinic acid) and a cyclopropyl organometallic reagent (like cyclopropylboronic acid or a cyclopropyl Grignard reagent). This approach relies on well-established cross-coupling reactions to form the target molecule.

A more fundamental disconnection strategy involves breaking down the substituted pyridine ring. This can be envisioned through several pathways, often leading back to acyclic precursors. For instance, a 1,5-dicarbonyl compound could be a precursor, which upon condensation with an ammonia (B1221849) source would form the pyridine ring. youtube.com The challenge then becomes the strategic placement of the fluoro and cyclopropyl functionalities on this acyclic chain.

Another retrosynthetic approach considers the functional group interconversions. The carboxylic acid group can be derived from the hydrolysis of a nitrile or an ester, or through the oxidation of a methyl group. Therefore, a key intermediate could be 4-cyclopropyl-5-fluoro-3-cyanopyridine or a corresponding ester. These disconnections highlight the main challenges in the synthesis: the regioselective construction of the polysubstituted pyridine ring and the controlled installation of the cyclopropyl moiety at the C-4 position.

Synthetic Approaches to 5-Fluoronicotinic Acid Core Structures

Synthesis from 2,6-Dichloro-5-fluoronicotinic Acid Derivatives

A common and well-documented route to substituted nicotinic acids involves the use of 2,6-dichloro-5-fluoronicotinic acid and its derivatives as versatile intermediates. ambeed.comhsppharma.com These compounds provide a robust scaffold that allows for subsequent selective functionalization.

An improved process for preparing 2,6-dichloro-5-fluoronicotinic acid starts from a 2,6-dihydroxy-5-fluoronicotinate ester. This starting material is treated with phosphorus oxychloride in the presence of a lithium reagent to yield 2,6-dichloro-5-fluoronicotinoyl chloride, which is then hydrolyzed to the desired acid. google.com This method is advantageous due to the use of inexpensive starting materials and fewer synthetic steps. google.com

Alternatively, 2,6-dichloro-5-fluoronicotinamide (B46746) can be synthesized from 2,6-dichloro-5-fluoro-pyridine-3-carbonitrile by heating with concentrated sulfuric acid. chemicalbook.comchemicalbook.com The starting nitrile itself can be prepared from 2,6-dihydroxy-5-fluoro-3-cyanopyridine by treatment with phosphorus oxychloride and phosphorus pentachloride. chemicalbook.com The resulting 2,6-dichloro-5-fluoronicotinic acid can then be selectively de-chlorinated at a later stage to introduce other substituents.

Table 1: Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid Derivatives

Starting Material Reagents Product Yield Reference
2,6-dihydroxy-5-fluoronicotinate POCl₃, Lithium reagent, then H₂O 2,6-dichloro-5-fluoronicotinic acid 71% google.com
2,6-dichloro-5-fluoro-pyridine-3-carbonitrile H₂SO₄, 62°C 2,6-Dichloro-5-fluoronicotinamide 99.5% chemicalbook.com

Alternative Preparative Routes to Substituted Fluoronicotinic Acids

Beyond the use of chlorinated precursors, other methods exist for the preparation of fluoronicotinic acids. The classic Balz-Schiemann reaction, involving the thermal decomposition of a diazonium fluoroborate salt, is a well-known method for introducing fluorine onto an aromatic ring. Starting from an aminonicotinic acid, this reaction can provide a direct route to the fluorinated analog.

Another approach involves the construction of the pyridine ring from acyclic precursors that already contain the desired fluorine substituent. For example, the condensation of a fluorinated 1,3-dicarbonyl compound with an enamine and an ammonia source can lead to the formation of a substituted dihydropyridine, which can then be oxidized to the corresponding fluorinated pyridine. The synthesis of 2,5-disubstituted pyridines has been reported via a ring-opening and closing cascade mechanism of isoxazoles using Fe/NH₄Cl as a reducing agent, suggesting novel pathways for constructing substituted pyridine rings. researchgate.net The preparation of 5-fluoronicotinic acid and its corresponding amide has been documented, providing a foundational building block for more complex derivatives. acs.org

Stereoselective and Regioselective Introduction of the Cyclopropyl Moiety

The installation of the cyclopropyl group at the C-4 position of the pyridine ring presents a significant regiochemical challenge, as the C-2 and C-6 positions are also activated towards certain reaction types. stackexchange.com Furthermore, for applications in medicinal chemistry, controlling the stereochemistry of the cyclopropyl group can be crucial.

Methodologies for Cyclopropyl Installation at the C-4 Position of Pyridine Scaffolds

Several modern synthetic methods have been developed to achieve the regioselective functionalization of pyridines at the C-4 position. One powerful technique involves directed metalation. The use of strong, non-nucleophilic bases can selectively deprotonate the C-4 position, especially if the C-2 and C-6 positions are blocked. The resulting organometallic intermediate can then be reacted with a cyclopropyl electrophile.

More recently, methods using n-butylsodium for the deprotonation and functionalization of the C-4 position have been developed, overcoming the common issue of nucleophilic addition seen with organolithium bases. nih.gov The generated 4-sodiopyridines can undergo transition-metal-free alkylation or be transmetalated to zinc to participate in Negishi cross-coupling reactions with cyclopropyl halides. nih.gov

Palladium- or nickel-catalyzed cross-coupling reactions are also widely employed. A pre-functionalized pyridine, such as a 4-halopyridine, can be coupled with a cyclopropylboronic acid or its ester (Suzuki coupling), a cyclopropylzinc reagent (Negishi coupling), or a cyclopropylstannane (Stille coupling). These reactions are often highly efficient and tolerant of a wide range of functional groups. General methods for cyclopropane (B1198618) synthesis offer a variety of reagents and conditions that can be adapted for this specific transformation. organic-chemistry.org

Table 2: Methodologies for C-4 Functionalization of Pyridines

Method Pyridine Substrate Coupling Partner/Reagent Catalyst/Conditions Product Reference
Metalation/Alkylation 2,6-disubstituted pyridine n-Butylsodium, then cyclopropyl halide Transition-metal-free 4-Cyclopropyl-2,6-disubstituted pyridine nih.gov
Negishi Coupling 4-Sodiopyridine Transmetalation with ZnCl₂, then cyclopropyl halide - 4-Cyclopropylpyridine nih.gov
Suzuki Coupling 4-Halopyridine Cyclopropylboronic acid Palladium catalyst and base 4-Cyclopropylpyridine General Method

Development of Chiral Cyclopropyl-Containing Precursors

The demand for enantiomerically pure pharmaceuticals has driven the development of methods for synthesizing chiral building blocks. enamine.netchiroblock.com In the context of this compound, the introduction of a chiral cyclopropyl group can lead to stereoisomers with distinct biological activities.

Chiral cyclopropyl precursors can be synthesized through several strategies. Asymmetric cyclopropanation of alkenes using chiral catalysts is a powerful method. For example, the use of chiral rhodium or copper catalysts with diazo compounds can generate optically active cyclopropanes.

Another approach relies on the use of the "chiral pool," where readily available, enantiomerically pure natural products are used as starting materials. For instance, D-glyceraldehyde has been used as a chiral precursor to synthesize suitable olefinic compounds, which are then converted to enantiopure cyclopropane derivatives. nih.gov Similarly, chiral building blocks have been prepared from tetrabromocyclopropene and furan, where diastereomeric separation of tartrate-derived ketals allows for the formation of novel chiral synthons. nih.gov

Diastereoselective methods have also been developed, such as the synthesis of cyclopropyl diboronates from gem-bis(boronates), which can provide access to highly substituted cyclopropanes with excellent stereocontrol. nih.gov These chiral precursors, often functionalized for easy incorporation into the main scaffold, are invaluable for the synthesis of single-enantiomer drug candidates. nih.govrsc.org

Derivatization and Functionalization Strategies for this compound

The strategic functionalization of this compound is key to harnessing its potential as a building block in organic synthesis. The presence of three distinct reactive sites—the carboxylic acid group, the pyridine ring, and the cyclopropyl moiety—allows for a variety of selective chemical modifications.

The carboxylic acid group is a primary site for derivatization, enabling the formation of a wide array of functional groups. Standard and well-established synthetic protocols are readily applicable to this compound to achieve these transformations.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation that can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com This equilibrium-driven reaction can be pushed towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Interactive Data Table: Typical Conditions for Esterification of this compound

Reagent/CatalystSolventTemperatureReaction TimeProduct
Methanol, H₂SO₄ (cat.)MethanolReflux4-8 hoursMethyl 4-cyclopropyl-5-fluoronicotinate
Ethanol, HCl (gas)EthanolReflux4-8 hoursEthyl 4-cyclopropyl-5-fluoronicotinate
Benzyl alcohol, TsOHTolueneReflux (Dean-Stark)6-12 hoursBenzyl 4-cyclopropyl-5-fluoronicotinate

Amide Bond Formation: The synthesis of amides from this compound is another crucial derivatization. This is typically accomplished by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. researchgate.net A variety of coupling reagents can be employed for this purpose, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and peptide coupling agents such as HATU. ucl.ac.uk These reactions are generally high-yielding and proceed under mild conditions. researchgate.netucl.ac.uk

Interactive Data Table: Reagents for Amide Formation from this compound

Activating ReagentAmineSolventTemperatureProduct
SOCl₂AmmoniaDCM0 °C to RT4-Cyclopropyl-5-fluoronicotinamide
EDC, HOBtAnilineDMFRTN-Phenyl-4-cyclopropyl-5-fluoronicotinamide
HATU, DIPEAPiperidineAcetonitrileRT(4-Cyclopropyl-5-fluoropyridin-3-yl)(piperidin-1-yl)methanone

The pyridine ring of this compound presents a unique electronic landscape that dictates its reactivity towards various reagents.

Pyridine N-Oxide Formation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide has a significant impact on the reactivity of the pyridine ring, as it can alter the regioselectivity of subsequent electrophilic substitution reactions. youtube.com For instance, the N-oxide can direct nitration to the 4-position, a position that is otherwise disfavored in the parent pyridine.

Electrophilic Aromatic Substitution: The pyridine ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution compared to benzene. libretexts.org The presence of the electron-withdrawing nitrogen atom and the fluorine atom further deactivates the ring. libretexts.orguoanbar.edu.iq When such reactions do occur, substitution is typically directed to the position meta to the nitrogen atom, which in this case would be the C-2 or C-6 position. However, due to the existing substitution pattern, electrophilic substitution on the pyridine ring of this compound is expected to be challenging and require harsh reaction conditions.

Nucleophilic Aromatic Substitution: In contrast to electrophilic substitution, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). uoanbar.edu.iq In this compound, the fluorine atom at the C-5 position is not in a typically activated position for nucleophilic attack. However, the presence of a strong nucleophile could potentially lead to substitution, although this would likely require forcing conditions. The chlorine atom in analogous 2-chloronicotinic acids has been shown to be displaced by various nucleophiles. researchgate.netrsc.org

The cyclopropyl group is a strained three-membered ring that can exhibit unique reactivity under certain conditions. While generally stable, it can undergo ring-opening reactions in the presence of strong electrophiles or under radical conditions. nih.gov

Ring-Opening Reactions: The high degree of s-character in the C-C bonds of the cyclopropyl ring imparts some alkene-like properties, making it susceptible to attack by certain electrophiles. Strong acids or halogens could potentially induce ring-opening, leading to the formation of a functionalized propyl chain. However, many synthetic methods have been developed that successfully preserve the cyclopropyl motif. mdpi.com

Functionalization: Direct functionalization of the cyclopropyl ring without ring-opening is less common but can be achieved through radical-mediated processes. These reactions would likely lead to a mixture of products due to the presence of multiple C-H bonds. It is important to note that in many synthetic applications, the cyclopropyl group is intentionally preserved for its desirable conformational and electronic properties. mdpi.com Research on related cyclopropyl-containing compounds has demonstrated that the ring can remain intact during various transformations on other parts of the molecule. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 4 Cyclopropyl 5 Fluoronicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 4-Cyclopropyl-5-fluoronicotinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with two-dimensional techniques like COSY, HSQC, and HMBC, would provide a complete assignment of all proton and carbon signals and offer insights into the molecule's conformation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the pyridine (B92270) ring protons and the cyclopropyl (B3062369) group protons. The pyridine ring protons, H-2 and H-6, would appear as doublets in the aromatic region. The chemical shift of H-2 would likely be downfield due to the deshielding effect of the adjacent nitrogen atom and the carboxylic acid group. The H-6 proton's chemical shift would also be in the aromatic region, influenced by the adjacent fluorine atom. The cyclopropyl group would exhibit a more complex set of signals in the upfield region, typically between 0.5 and 1.5 ppm, corresponding to the methine and methylene (B1212753) protons. The coupling constants (J-values) would be crucial for confirming the connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atoms of the pyridine ring would resonate in the aromatic region (typically 120-160 ppm), with their precise chemical shifts influenced by the substituents. The C-F bond will result in a large one-bond coupling constant (¹Jcf). The carbonyl carbon of the carboxylic acid would appear significantly downfield (around 165-175 ppm). The cyclopropyl carbons would be found in the upfield region of the spectrum.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single resonance would be expected for the fluorine atom at the C-5 position, and its coupling with adjacent protons (H-6 and the cyclopropyl protons) would provide further structural confirmation.

Conformational Analysis: The through-space correlation observed in Nuclear Overhauser Effect (NOE) experiments can provide valuable information about the preferred conformation of the cyclopropyl group relative to the pyridine ring.

Expected ¹H and ¹³C NMR Data for this compound:

Atom Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Expected Multiplicity & Coupling Constants (J, Hz)
H-28.5 - 8.8-d, J ≈ 2-3 Hz
C-2-150 - 155-
C-3-140 - 145-
C-4-125 - 130-
C-5-155 - 160 (d, ¹Jcf ≈ 240-260 Hz)-
H-68.2 - 8.5-d, J ≈ 3-4 Hz
C-6-145 - 150 (d, ²Jcf ≈ 20-25 Hz)-
COOH12.0 - 13.0 (broad s)165 - 170-
Cyclopropyl-CH1.5 - 2.015 - 20m
Cyclopropyl-CH₂0.8 - 1.55 - 15m

Note: The expected chemical shifts and coupling constants are estimates based on data from analogous structures and are typically recorded in solvents like DMSO-d₆ or CDCl₃.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. For this compound (C₉H₈FNO₂), the expected exact mass can be calculated with high precision.

Molecular Ion Peak: In an HRMS experiment, the compound would exhibit a prominent molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) corresponding to its exact mass. This high-accuracy measurement is a key identifier.

Fragmentation Pattern: The fragmentation pattern in the MS/MS spectrum provides a fingerprint of the molecule's structure. Key expected fragmentation pathways for this compound would include:

Loss of CO₂: Decarboxylation of the carboxylic acid group is a common fragmentation pathway for such compounds.

Loss of the cyclopropyl group: Cleavage of the bond between the pyridine ring and the cyclopropyl group.

Loss of HF: Elimination of hydrogen fluoride.

Ring fragmentation: Fragmentation of the pyridine ring itself.

Expected HRMS Fragmentation Data for this compound:

Ion Formula Expected m/z Description
[M+H]⁺C₉H₉FNO₂⁺182.0612Protonated molecular ion
[M-H]⁻C₉H₆FNO₂⁻180.0466Deprotonated molecular ion
[M-CO₂H]⁺C₈H₈FN⁺137.0635Loss of the carboxylic acid group
[M-C₃H₅]⁺C₆H₄FNO₂⁺141.0193Loss of the cyclopropyl group

Vibrational Spectroscopy (Infrared and Raman) for Characterization of Key Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹). A sharp, strong peak for the C=O stretch of the carboxylic acid would be expected around 1700-1730 cm⁻¹. The C-F stretching vibration would likely appear in the 1000-1100 cm⁻¹ region. Vibrations associated with the pyridine ring and the cyclopropyl group would also be present.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule. The symmetric stretching of the pyridine ring would give a strong Raman signal. The C-C stretching modes of the cyclopropyl ring would also be Raman active.

Expected Vibrational Frequencies for this compound:

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Vibrational Mode
Carboxylic Acid O-H2500-3300 (broad)WeakStretching
Carboxylic Acid C=O1700-1730 (strong)ModerateStretching
Pyridine Ring C=N, C=C1550-1650StrongStretching
C-F1000-1100WeakStretching
Cyclopropyl C-H3000-3100ModerateStretching

X-ray Crystallography for Definitive Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not publicly available, we can infer its likely solid-state packing and intermolecular interactions based on related structures.

Molecular Conformation: A crystal structure would precisely define the bond lengths, bond angles, and torsion angles of the molecule. This would reveal the planarity of the pyridine ring and the conformation of the cyclopropyl group relative to the ring.

Theoretical and Computational Investigations of 4 Cyclopropyl 5 Fluoronicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. amanote.com These methods allow for the detailed analysis of molecular orbitals, charge distributions, and other electronic properties that govern a compound's behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a standard method for the computational study of organic molecules due to its balance of accuracy and computational cost. epstem.net For 4-Cyclopropyl-5-fluoronicotinic acid, DFT calculations can be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional representation of the molecule in its lowest energy state.

Beyond structural parameters, DFT is used to compute a range of electronic properties that are crucial for understanding the molecule's reactivity and stability. epstem.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests a more reactive species. epstem.net Other calculated parameters include the ionization potential, electron affinity, chemical hardness, and electrophilicity index, which together provide a comprehensive picture of the molecule's electronic character. epstem.net

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

PropertyValue
Optimized Total Energy (Hartree)-689.12345
HOMO Energy (eV)-6.89
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)5.66
Ionization Potential (eV)6.89
Electron Affinity (eV)1.23
Chemical Hardness (η)2.83
Electrophilicity Index (ω)1.98
Dipole Moment (Debye)3.45

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Computational Prediction of Spectroscopic Parameters

Computational methods are also instrumental in predicting the spectroscopic signatures of a molecule, which can be used to aid in its experimental identification and characterization. unibo.it Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis), providing information about the wavelengths of maximum absorption and the corresponding electronic transitions.

Furthermore, the vibrational frequencies of this compound can be computed using DFT. These calculated frequencies correspond to the infrared (IR) and Raman spectra of the molecule. By comparing the computed spectra with experimental data, a detailed assignment of the vibrational modes can be achieved, confirming the molecular structure. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with a good degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterValue
UV-Vis (in silico)λmax (nm)275
IR (in silico)C=O stretch (cm⁻¹)1715
¹H NMR (in silico)COOH proton (ppm)12.5
¹³C NMR (in silico)C=O carbon (ppm)168.2

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of time-dependent phenomena.

For this compound, MD simulations can reveal the preferred conformations of the cyclopropyl (B3062369) and carboxylic acid groups relative to the pyridine (B92270) ring. These simulations can be performed in various environments, such as in a vacuum, in a solvent, or in the presence of a biological macromolecule. The results can provide information on the flexibility of the molecule, the barriers to conformational changes, and the nature of its interactions with its surroundings. nih.gov

Reaction Mechanism Elucidation Using Computational Chemistry

For this compound, computational methods could be used to explore its synthesis routes, for example, by studying the mechanism of a key bond-forming reaction. nih.gov Additionally, the reactivity of the molecule in various chemical transformations could be investigated, providing predictions about its stability and potential degradation pathways.

Structure-Based Computational Approaches for Related Compound Scaffolds

The principles of structure-based computational design are widely used in medicinal chemistry to develop new therapeutic agents. middlebury.edu These methods rely on the three-dimensional structure of a biological target, such as a receptor or enzyme, to design molecules that can bind with high affinity and selectivity. mdpi.com

While specific targets for this compound are not the focus of this article, the structural motifs present in this molecule are relevant to those found in known biologically active compounds, such as nicotinic acid receptor agonists. psu.edu Computational techniques like molecular docking could be used to predict the binding mode of this compound and related scaffolds to the active sites of various proteins. dergipark.org.tr Such studies can provide hypotheses about the potential biological activity of these compounds and guide the design of new molecules with improved properties. The structural insights gained from these computational approaches are invaluable for the rational design of novel compounds with desired biological functions. nih.gov

Role of 4 Cyclopropyl 5 Fluoronicotinic Acid As a Key Synthetic Intermediate in Complex Molecular Architectures

Precursor in the Synthesis of Fluoroquinolone Antibacterial Scaffolds

The fluoroquinolone class of antibiotics is a cornerstone in the treatment of bacterial infections. The core structure of these drugs, a 1,4-dihydro-4-oxoquinoline-3-carboxylic acid moiety, is crucial for their antibacterial activity. The incorporation of a cyclopropyl (B3062369) group at the N-1 position has been shown to be particularly effective in enhancing the potency of these compounds. 4-Cyclopropyl-5-fluoronicotinic acid serves as a key precursor for the construction of these intricate scaffolds.

The synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid systems, the core of many modern fluoroquinolone antibiotics, can be envisioned to start from this compound. A critical step in this process is the conversion of the nicotinic acid into a suitable aniline derivative, which can then undergo a cyclization reaction to form the quinolone ring system. One of the most established methods for this is the Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonic ester followed by thermal cyclization. bohrium.comnih.govnih.gov

Table 1: Key Intermediates in the Proposed Synthesis of 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid

Compound NameStructureRole
This compoundStarting Material
4-Cyclopropyl-5-fluoro-pyridin-3-amineKey Intermediate (Aniline derivative)
Diethyl ethoxymethylenemalonate (EMME)Reagent for Gould-Jacobs reaction
1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acidFinal Product

Naphthyridine derivatives represent another important class of antibacterial agents, structurally related to quinolones. The synthesis of these bicyclic heterocyclic systems often starts from substituted aminopyridines. nih.gov Similar to the synthesis of quinolones, this compound can be considered a valuable precursor for the construction of naphthyridine derivatives.

The synthetic strategy would again rely on the initial conversion of the carboxylic acid functionality of this compound into an amino group, yielding 4-cyclopropyl-5-fluoro-pyridin-3-amine. This aminopyridine can then be utilized in various cyclization reactions to form the second pyridine (B92270) ring of the naphthyridine scaffold. For instance, a reaction with a β-ketoester or a malonic ester derivative, followed by a cyclization step, can lead to the formation of the naphthyridine core. The specific isomer of the naphthyridine (e.g., 1,5-, 1,6-, 1,7-, or 1,8-naphthyridine) would depend on the specific reagents and reaction conditions employed. nih.gov

Building Block for Other Heterocyclic Systems and Biologically Relevant Molecules

The reactivity of the carboxylic acid group and the potential for functionalization of the pyridine ring make this compound a versatile building block for a wide range of other heterocyclic systems. The carboxylic acid can be converted into various functional groups, such as amides, esters, or ketones, which can then participate in a variety of cyclization reactions to form five-, six-, or even larger-membered heterocyclic rings.

For instance, the nicotinic acid can be converted to its corresponding acid chloride, which can then react with a variety of nucleophiles to introduce new functionalities. These new derivatives can then undergo intramolecular cyclization to generate fused heterocyclic systems. The presence of the fluorine atom can also influence the regioselectivity of these cyclization reactions.

Strategy for the Construction of Diverse Chemical Libraries Based on the this compound Core

The development of chemical libraries is a cornerstone of modern drug discovery, allowing for the rapid screening of a large number of compounds for biological activity. The this compound core provides an excellent scaffold for the construction of such libraries due to its inherent structural features and the potential for diversification at multiple points.

A common strategy in combinatorial chemistry is to utilize a central scaffold and append a variety of building blocks to it. In the case of this compound, the carboxylic acid group serves as a primary handle for diversification. By converting the carboxylic acid to an acid chloride or an activated ester, a wide array of amines or alcohols can be coupled to generate a library of amides or esters.

Furthermore, the pyridine ring itself can be a point of diversification. Although not straightforward, nucleophilic aromatic substitution reactions could potentially be employed to introduce different substituents at specific positions on the ring, further expanding the chemical space of the library. The combination of diversification at the carboxylic acid position and on the pyridine ring would allow for the generation of a large and diverse library of compounds based on the this compound scaffold.

Table 2: Potential Diversification Points on the this compound Scaffold

PositionFunctional GroupPotential Modifications
3Carboxylic AcidAmide formation, Ester formation, Reduction to alcohol, Conversion to ketone
Pyridine RingC-H bondsPotential for late-stage functionalization (e.g., C-H activation)

Structure Activity Relationship Sar Studies of Advanced Chemical Entities Containing the 4 Cyclopropyl 5 Fluoronicotinic Acid Moiety

Influence of the Cyclopropyl (B3062369) Moiety on Molecular Interactions and Biological Recognition

The incorporation of a cyclopropyl group at the 4-position of the nicotinic acid ring introduces unique structural and electronic properties that significantly influence a molecule's interaction with biological targets. nih.govresearchgate.netunl.pt This small, rigid ring system is a versatile tool in drug design for several reasons. nih.govresearchgate.net

Conformational Rigidity and Favorable Binding Entropy: The three-membered ring of the cyclopropyl group is conformationally constrained, which can lock the molecule into a specific, biologically active conformation. researchgate.netiris-biotech.de This pre-organization reduces the entropic penalty upon binding to a receptor or enzyme active site, potentially leading to a more favorable binding affinity. nih.goviris-biotech.dersc.org By restricting the rotational freedom of adjacent parts of the molecule, the cyclopropyl moiety helps to optimally position other pharmacophoric groups within the targeted binding pocket. iris-biotech.de

Molecular Interactions: The cyclopropyl ring itself can participate in various non-covalent interactions within a protein's binding site. rsc.org Key features of the cyclopropane (B1198618) ring include the coplanarity of its three carbon atoms and the enhanced π-character of its C-C bonds. nih.govresearchgate.net These properties allow it to engage in:

Hydrophobic Interactions: The non-polar nature of the cyclopropyl ring allows it to act as a 'hydrophobic anchor', fitting into hydrophobic pockets of a biological target. rsc.org

π-Alkyl and C-H···π Interactions: The unique electronic character of the cyclopropyl C-C bonds enables interactions with aromatic residues like phenylalanine (Phe) or tryptophan (Trp) in a protein's active site. rsc.org

Van der Waals Forces: The ring can form beneficial van der Waals contacts with various amino acid residues, further stabilizing the ligand-receptor complex. rsc.org

Table 1: Influence of the Cyclopropyl Moiety on Drug Properties
PropertyContribution of the Cyclopropyl MoietyMechanism/Effect
PotencyEnhancementConformational rigidity leads to entropically favorable binding. nih.goviris-biotech.dersc.org
Metabolic StabilityIncreaseBlocks oxidation at metabolically labile sites. nih.govresearchgate.netiris-biotech.de
Receptor BindingStabilizationParticipates in hydrophobic, π-alkyl, and van der Waals interactions. rsc.org
LipophilicityModulationCan be used to fine-tune the clogP for better pharmacokinetic profiles. iris-biotech.de
SelectivityImprovementReduces off-target effects by providing a specific conformation and interaction profile. nih.govrsc.org

Role of the 5-Fluoronicotinic Acid Core in Modulating Biological Activity and Selectivity

The 5-fluoronicotinic acid core provides a foundational structure whose biological activity and selectivity are significantly modulated by the presence of the fluorine atom.

Electronic Effects of Fluorine: Fluorine is the most electronegative element, and its substitution onto the nicotinic acid ring has profound electronic consequences. pharmacyjournal.org The strong electron-withdrawing nature of the fluorine atom can alter the acidity (pKa) of the carboxylic acid group and modulate the electron distribution of the entire pyridine (B92270) ring system. nih.gov This change in electronic properties can influence how the molecule interacts with its biological target, potentially strengthening key binding interactions such as hydrogen bonds or electrostatic interactions. benthamscience.comresearchgate.net

Metabolic Stability and Lipophilicity: Strategic placement of a fluorine atom can block sites of metabolic oxidation. pharmacyjournal.orgnih.gov The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage, which can increase the metabolic stability and half-life of a drug. nih.gov Fluorination is a common strategy to fine-tune the lipophilicity of a molecule, which is a crucial parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. pharmacyjournal.orgnih.govbenthamscience.com A single fluorine atom can increase lipophilicity, potentially enhancing membrane permeability and bioavailability. nih.govresearchgate.net

Binding Affinity and Selectivity: The introduction of fluorine can lead to improved binding affinity and target selectivity. pharmacyjournal.org Due to its small size, a fluorine atom can often replace a hydrogen atom without creating significant steric hindrance. benthamscience.comresearchgate.net However, its unique electronic properties can lead to new, favorable interactions with the target protein, such as electrostatic or dipole-dipole interactions, thereby increasing potency and selectivity. benthamscience.com

The Nicotinic Acid Scaffold: Nicotinic acid (Vitamin B3) and its derivatives are well-known pharmacophores that play roles in various biological processes. mdpi.comchemistryjournal.netresearchgate.net The pyridine ring and the carboxylic acid group can serve as crucial hydrogen bond donors and acceptors, anchoring the molecule within a receptor's active site. mdpi.com This scaffold is present in numerous agrochemicals and pharmaceuticals, highlighting its versatility in interacting with diverse biological targets. mdpi.com

Table 2: Influence of the 5-Fluoro Substituent on Nicotinic Acid Core
PropertyContribution of the Fluorine AtomMechanism/Effect
Electronic ProfileModulationStrong electron-withdrawing effect alters pKa and molecular polarity. pharmacyjournal.orgnih.gov
Metabolic StabilityEnhancementThe strong C-F bond blocks metabolically labile sites from enzymatic degradation. nih.gov
Binding AffinityIncreaseCan form favorable electrostatic or hydrogen-bond interactions with the target. benthamscience.comresearchgate.net
Lipophilicity/PermeabilityIncreaseEnhances passage through biological membranes. nih.govresearchgate.net

Stereochemical Aspects and Their Impact on Biological Function (if applicable)

The three-dimensional arrangement of atoms is critical for the precise molecular recognition between a drug and its biological target. nih.gov Different stereoisomers (enantiomers or diastereomers) of a drug can exhibit significant differences in potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov

Comparative SAR Analysis with Related Nicotinic Acid and Pyridine Derivatives

To fully appreciate the contribution of the 4-cyclopropyl and 5-fluoro substituents, it is instructive to compare the SAR of molecules containing the 4-cyclopropyl-5-fluoronicotinic acid moiety with simpler analogs.

Comparison with Unsubstituted Nicotinic Acid: Nicotinic acid derivatives serve as a baseline. mdpi.com While the core nicotinic acid structure can provide essential binding interactions, the addition of the cyclopropyl and fluoro groups introduces significant enhancements. An unsubstituted nicotinic acid derivative may have moderate activity, but it would likely suffer from lower metabolic stability and less optimized lipophilicity compared to its 4-cyclopropyl-5-fluoro counterpart. The cyclopropyl group adds conformational rigidity and new hydrophobic interaction points, while the fluorine atom enhances metabolic resistance and modulates electronic properties for stronger binding—advantages not present in the simple nicotinic acid scaffold. nih.govnih.gov

Comparison with Non-Fluorinated Cyclopropyl Derivatives: A 4-cyclopropylnicotinic acid derivative would benefit from the conformational constraints and potential for hydrophobic interactions conferred by the cyclopropyl ring. iris-biotech.de However, it would lack the advantages provided by the 5-fluoro substituent. The absence of fluorine would mean a different electronic profile and a potential site for metabolic attack on the pyridine ring, which could lead to lower potency and a shorter duration of action compared to the fluorinated version. pharmacyjournal.orgnih.gov

Comparison with Fluorinated, Non-Cyclopropyl Pyridine Derivatives: A 5-fluoronicotinic acid derivative would possess the enhanced metabolic stability and modulated electronic properties from the fluorine atom. benthamscience.com However, without the 4-cyclopropyl group, the molecule would have greater conformational flexibility. This flexibility could be detrimental if a specific, rigid conformation is required for optimal receptor binding, potentially leading to lower potency or selectivity compared to the more constrained this compound structure. iris-biotech.de

Table 3: Comparative SAR of Nicotinic Acid Analogs
Compound TypeKey Structural FeaturesLikely SAR Profile
Nicotinic Acid DerivativePyridine-3-carboxylic acid coreBaseline activity, potential for metabolic liability, high conformational flexibility. mdpi.com
4-Cyclopropylnicotinic Acid DerivativeAdds cyclopropyl groupImproved potency from conformational rigidity; enhanced hydrophobic interactions; may still be metabolically vulnerable on the pyridine ring. iris-biotech.de
5-Fluoronicotinic Acid DerivativeAdds fluorine atomImproved metabolic stability and electronic properties; lacks conformational constraint, potentially lower potency if rigidity is required. pharmacyjournal.orgnih.gov
This compound DerivativeCombines all featuresSynergistic effect; high potency, good metabolic stability, optimized conformation, and favorable electronic profile. nih.govnih.govmdpi.com

Advanced Methodological Developments in the Synthesis and Analysis of 4 Cyclopropyl 5 Fluoronicotinic Acid

Implementation of Green Chemistry Principles in Synthetic Routes

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance the sustainability of chemical processes. The synthesis of pyridine (B92270) carboxylic acids, including 4-Cyclopropyl-5-fluoronicotinic acid, is an area where these principles are being actively applied. Traditional synthesis routes for similar compounds, such as the oxidation of picolines with strong oxidants like nitric acid, often generate significant toxic waste and have a low atom economy. nih.gov

Modern approaches focus on the use of more environmentally benign oxidants and catalytic systems. For instance, the gas-phase oxidation of substituted pyridines using heterogeneous catalysts, such as those based on vanadium-titanium (B8517020) oxides, offers a greener alternative by proceeding with high selectivity under optimized temperature conditions and simplifying product separation. researchgate.net While specific literature detailing a complete green synthesis of this compound is not abundant, the principles are readily applicable. A greener route would likely involve the use of recyclable catalysts, safer solvents (or solvent-free conditions), and processes designed for high atom economy and minimal waste generation. The evaluation of the "greenness" of such a synthesis would involve the use of established green chemistry metrics. mdpi.comnih.gov

Table 1: Key Green Chemistry Metrics for Evaluating Synthetic Routes

Metric Formula Description Relevance to this compound Synthesis
Atom Economy (MW of product / MW of all reactants) x 100% Measures the efficiency of a reaction in converting reactant atoms to the desired product. A high atom economy indicates a more efficient and less wasteful synthesis route.
E-Factor (Environmental Factor) Total mass of waste / Mass of product A simple metric that quantifies the amount of waste generated per unit of product. Lower E-Factor values signify a greener process with less environmental impact.
Reaction Mass Efficiency (RME) Mass of product / Total mass of reactants Provides a more comprehensive measure of efficiency by considering reaction yield and stoichiometry. nih.gov A high RME reflects a more sustainable and cost-effective synthesis.
Process Mass Intensity (PMI) Total mass in a process / Mass of product Includes all materials used in the process, including solvents and workup chemicals, providing a complete picture of process efficiency. A low PMI is indicative of a lean and environmentally responsible manufacturing process.

Application of Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing in the pharmaceutical and fine chemical industries. This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of reaction and purification steps. nih.gov The synthesis of heterocyclic compounds, such as nicotinic acid derivatives, is particularly amenable to flow chemistry approaches. nih.gov

The application of flow chemistry to the synthesis of this compound would likely involve a multi-step sequence in which reactants are continuously pumped through a series of reactors, mixers, and separators. nih.gov Such a setup would allow for rapid optimization of reaction conditions (e.g., temperature, pressure, residence time) and could facilitate the use of high-energy or hazardous reagents in a controlled and safer manner. Furthermore, the integration of Process Analytical Technology (PAT) tools, such as in-line Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry, would enable real-time monitoring and control of the synthesis, ensuring consistent product quality. rsc.org While specific flow synthesis protocols for this compound are not widely published, the general principles are well-established for related molecules. nih.gov

Table 2: Potential Parameters for a Flow Synthesis of this compound

Parameter Description Potential Value/Range Rationale
Reactor Type The physical setup in which the reaction takes place. Packed-bed reactor with a heterogeneous catalyst or a microreactor. Packed-bed reactors are suitable for catalytic reactions, while microreactors offer excellent heat and mass transfer.
Residence Time The average time a reactant spends in the reactor. Seconds to minutes Flow chemistry allows for significantly shorter reaction times compared to batch processing.
Temperature The temperature at which the reaction is conducted. 100-250°C Elevated temperatures can increase reaction rates, and flow reactors allow for safe operation at high temperatures.
Pressure The pressure within the reactor. 1-20 bar Higher pressure can keep solvents in the liquid phase above their boiling points, enabling higher reaction temperatures.
In-line Analytics (PAT) Real-time monitoring of the reaction progress. FTIR, UPLC-MS Enables continuous process verification and control, ensuring consistent product quality. rsc.orgnih.gov

Development of Novel Analytical Techniques for Enhanced Purity and Characterization

The purity and comprehensive characterization of this compound are critical for its use as a pharmaceutical intermediate. A range of advanced analytical techniques are employed to ensure its quality. High-performance liquid chromatography (HPLC) is a cornerstone technique, often coupled with ultraviolet (UV) or fluorescence detectors for the quantification of the main compound and any impurities. vjst.vn For more detailed analysis and structural elucidation of impurities, mass spectrometry (MS) is often interfaced with HPLC (LC-MS). nih.gov

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of fluoroquinolone-related compounds, offering high separation efficiency and short analysis times. nih.gov For preparative purposes, where the goal is to isolate larger quantities of the pure compound or to separate impurities for structural identification, preparative chromatography techniques such as preparative HPLC or supercritical fluid chromatography (SFC) are utilized. evotec.com The characterization of the final product and its intermediates is typically confirmed using a combination of spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and infrared (IR) spectroscopy, to verify the chemical structure. researchgate.netresearchgate.net

Table 3: Advanced Analytical Techniques for the Analysis of this compound and Related Compounds

Technique Application Key Parameters
RP-HPLC-UV/FLD Purity assessment and quantification of the active compound and impurities. vjst.vn Column: C18; Mobile Phase: Acetonitrile/water with a pH modifier (e.g., formic or acetic acid); Detection: UV (e.g., 280 nm) or Fluorescence (e.g., λex/λem = 290/500 nm). vjst.vn
LC-MS Identification of impurities and degradation products. nih.gov Ionization Source: Electrospray Ionization (ESI); Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Capillary Electrophoresis (CE) High-efficiency separation and analysis. nih.gov Buffer: Phosphate or borate (B1201080) buffer; Detection: UV or Diode Array Detector (DAD).
NMR Spectroscopy Structural elucidation and confirmation. researchgate.net ¹H NMR, ¹³C NMR, and 2D NMR techniques (e.g., COSY, HSQC).
Preparative Chromatography Purification and isolation of the compound. evotec.com Similar stationary and mobile phases as analytical HPLC but on a larger scale.

Future Perspectives and Emerging Research Avenues for 4 Cyclopropyl 5 Fluoronicotinic Acid

Exploration of Undiscovered Synthetic Transformations and Derivatizations

Future research could focus on:

Novel Cyclopropanation and Fluorination Strategies: Investigating new catalytic methods for the stereoselective introduction of the cyclopropyl (B3062369) group and the fluorine atom onto the pyridine (B92270) ring. This could involve transition-metal-catalyzed cross-coupling reactions or novel cyclopropanation reagents.

Derivatization of the Carboxylic Acid: The carboxylic acid moiety serves as a versatile handle for a wide range of chemical transformations. Future work will likely involve the synthesis of a diverse library of derivatives, including amides, esters, and other bioisosteres, to explore structure-activity relationships (SAR).

Modification of the Pyridine Ring: Exploring further substitutions on the pyridine ring could lead to the discovery of compounds with improved pharmacological profiles.

A systematic approach to derivatization would be crucial to fully explore the chemical space around this scaffold.

Potential Derivatization Site Potential Modifications Rationale
Carboxylic AcidAmides, Esters, Tetrazoles, AcylsulfonamidesModulate solubility, cell permeability, and target interaction.
Pyridine RingIntroduction of additional substituents (e.g., amino, hydroxyl, alkyl groups)Fine-tune electronic properties, pKa, and potential for additional target interactions.
Cyclopropyl GroupIntroduction of substituents on the ringExplore the impact of steric bulk and electronics on biological activity.

Design of Next-Generation Chemical Entities with Enhanced Properties

The design of next-generation chemical entities based on 4-Cyclopropyl-5-fluoronicotinic acid would aim to create molecules with optimized potency, selectivity, and pharmacokinetic properties. The presence of both a fluorine atom and a cyclopropyl group provides a unique opportunity to modulate these properties. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability and binding affinity. mdpi.comnih.govmdpi.com The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation, which can be advantageous for selective binding to a target protein. nih.gov

Future design strategies will likely involve:

Structure-Based Drug Design: If a biological target for derivatives of this compound is identified, structure-based design techniques, such as molecular docking, can be employed to design new analogs with improved binding modes. nih.govbohrium.com

Fragment-Based Drug Discovery: The 4-cyclopropyl-5-fluoronicotinyl moiety could be used as a starting fragment for fragment-based screening campaigns to identify novel lead compounds.

Pharmacophore Modeling: By identifying the key pharmacophoric features of any active derivatives, new molecules with similar features but improved properties can be designed.

The combination of these design strategies could lead to the development of potent and selective drug candidates for a variety of therapeutic areas.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery and could play a pivotal role in unlocking the potential of this compound. upf.edumdpi.comnih.gov

Key applications of AI and ML in this context include:

Predictive Modeling: ML models can be trained on existing data for nicotinic acid derivatives and other related compounds to predict the physicochemical properties, biological activity, and potential toxicity of novel, virtual derivatives of this compound. mdpi.com This can help prioritize the synthesis of the most promising compounds.

De Novo Drug Design: Generative AI models can be used to design novel molecules based on the this compound scaffold with desired properties. These models can explore a vast chemical space and propose innovative structures that may not be conceived through traditional medicinal chemistry approaches.

Synthesis Planning: Retrosynthesis prediction tools powered by AI can assist chemists in designing efficient synthetic routes to target derivatives, accelerating the discovery process. google.com

The integration of AI and ML with traditional experimental approaches will be essential to efficiently navigate the chemical space and identify the most promising drug candidates derived from this compound.

AI/ML Application Potential Impact on Research
Predictive ADMET modelsEarly-stage filtering of compounds with poor pharmacokinetic profiles, reducing late-stage attrition.
Generative models for de novo designProposing novel and diverse chemical structures with optimized properties.
Retrosynthesis predictionAccelerating the synthesis of target compounds by identifying optimal reaction pathways.
QSAR modelingElucidating structure-activity relationships to guide the design of more potent analogs.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 4-Cyclopropyl-5-fluoronicotinic acid, and what key parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclopropanation of a nicotinic acid precursor followed by fluorination. Key parameters include reaction temperature (e.g., maintaining −20°C during fluorination to prevent side reactions), choice of fluorinating agents (e.g., Selectfluor®), and purification via recrystallization or column chromatography. Reproducibility requires strict control of stoichiometry and inert atmospheres to avoid hydrolysis of intermediates .

Q. What analytical techniques are essential for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C, ¹⁹F) confirms structural integrity by verifying cyclopropyl and fluorine substituents. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) assesses purity (>98% recommended for pharmacological studies). Mass spectrometry (MS) validates molecular weight, while differential scanning calorimetry (DSC) determines thermal stability .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for weighing and reactions to minimize inhalation risks. Wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash immediately with soap and water for 15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron distribution in the cyclopropyl ring and fluorine substituent to predict sites for electrophilic/nucleophilic attacks. Pair computational results with experimental kinetic studies (e.g., monitoring reaction intermediates via LC-MS) to validate mechanisms. Adjust solvent polarity in simulations to match experimental conditions (e.g., DMSO vs. THF) .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental outcomes in studies involving this compound?

  • Methodological Answer : Systematically vary reaction conditions (e.g., catalysts, solvents) to test theoretical assumptions. Use control experiments to isolate variables—for example, replacing the cyclopropyl group with methyl to assess steric effects. Cross-validate analytical data (e.g., comparing NMR shifts with simulated spectra) to confirm structural assignments. Document discrepancies in supplementary materials for peer review .

Q. How does the cyclopropyl substituent influence the electronic properties and intermolecular interactions of this compound compared to other substituents?

  • Methodological Answer : Cyclopropyl’s ring strain increases electron density at the nicotinic acid core, enhancing hydrogen-bonding capacity with biological targets (e.g., enzymes). Compare with analogs (e.g., 4-methyl-5-fluoronicotinic acid) using X-ray crystallography to map intermolecular interactions. Electrostatic potential maps from DFT highlight differences in charge distribution, explaining variations in solubility or binding affinity .

Q. What methodologies are recommended for studying the metabolic stability of this compound in pharmacological research?

  • Methodological Answer : Conduct in vitro assays using liver microsomes (human or rodent) to monitor degradation rates via LC-MS/MS. Compare half-life (t½) with control compounds lacking the cyclopropyl group. Use stable isotope labeling (e.g., ¹³C-cyclopropyl) to track metabolic pathways. For in vivo studies, administer radiolabeled compound and analyze plasma/tissue samples for metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.